molecular formula C7H8N2O2 B15231698 1-(4-Methoxypyrimidin-5-yl)ethanone

1-(4-Methoxypyrimidin-5-yl)ethanone

Cat. No.: B15231698
M. Wt: 152.15 g/mol
InChI Key: PFCRCKATNHLCKH-UHFFFAOYSA-N
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Description

1-(4-Methoxypyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by a methoxy group attached to the pyrimidine ring and an ethanone group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyrimidin-5-yl)ethanone typically involves the reaction of 4-methoxypyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyrimidin-5-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Methoxypyrimidin-5-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxy and ethanone groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(2-Methoxypyrimidin-5-yl)ethanone: Similar in structure but with the methoxy group at the 2-position.

    1-(4-methoxy-1-benzofuran-5-yl)ethanone: Contains a benzofuran ring instead of a pyrimidine ring.

    Ethanone, 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-: Features a benzopyran ring with additional functional groups.

Uniqueness: 1-(4-Methoxypyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

1-(4-methoxypyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H8N2O2/c1-5(10)6-3-8-4-9-7(6)11-2/h3-4H,1-2H3

InChI Key

PFCRCKATNHLCKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CN=C1OC

Origin of Product

United States

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